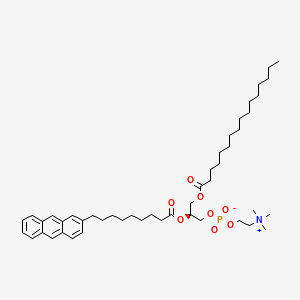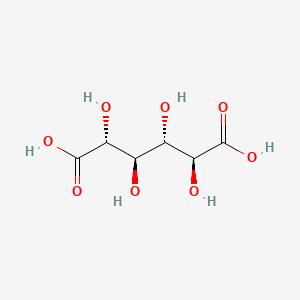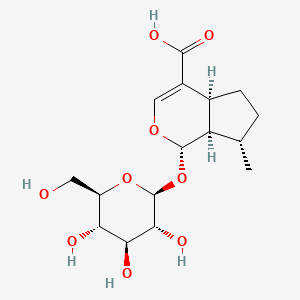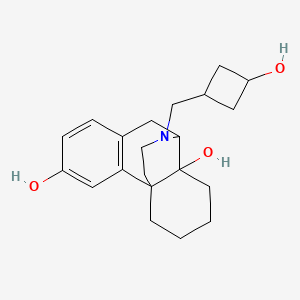![molecular formula C21H21ClN4OS2 B1227688 N-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-2-thiazolyl]-1-piperazinecarbothioamide](/img/structure/B1227688.png)
N-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-2-thiazolyl]-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-2-thiazolyl]-1-piperazinecarbothioamide is a N-arylpiperazine.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound is synthesized through multi-step protocols involving various organic reactions, resulting in a structure that can be elucidated using high-resolution mass spectrometry (HRMS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. Such compounds often serve as intermediates or final products in synthetic organic chemistry, contributing to the development of new materials or drugs (Wujec & Typek, 2023).
X-ray Diffraction and Molecular Docking
Compounds similar to N-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-2-thiazolyl]-1-piperazinecarbothioamide are analyzed using X-ray diffraction (XRD) to understand their crystal structure and intermolecular interactions. Hirshfeld surface analysis and molecular docking studies provide insights into the potential interactions with biological targets, offering a pathway for the design of new therapeutic agents (Uzun, 2022).
Antimicrobial and Antitubercular Activities
Some derivatives of such compounds demonstrate significant antimicrobial and antitubercular activities. These findings are crucial, especially for compounds showing low toxicity, making them potential candidates for drug development against microbial infections and tuberculosis (Jallapally et al., 2014).
Analytical Applications
Certain phenylpiperazine compounds, closely related to N-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-2-thiazolyl]-1-piperazinecarbothioamide, are analyzed in biological samples like hair, using gas chromatography-mass spectrometry. This type of research is fundamental in forensic toxicology for the detection and quantification of substances (Barroso et al., 2010).
Propiedades
Nombre del producto |
N-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-2-thiazolyl]-1-piperazinecarbothioamide |
|---|---|
Fórmula molecular |
C21H21ClN4OS2 |
Peso molecular |
445 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C21H21ClN4OS2/c1-27-18-7-2-4-15(12-18)19-14-29-21(24-19)26-10-8-25(9-11-26)20(28)23-17-6-3-5-16(22)13-17/h2-7,12-14H,8-11H2,1H3,(H,23,28) |
Clave InChI |
BXJYYWCZOQPVNC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)N3CCN(CC3)C(=S)NC4=CC(=CC=C4)Cl |
SMILES canónico |
COC1=CC=CC(=C1)C2=CSC(=N2)N3CCN(CC3)C(=S)NC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227605.png)
![2-(6-Amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid](/img/structure/B1227608.png)

![4-[[7-Methyl-4-(phenylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1227610.png)

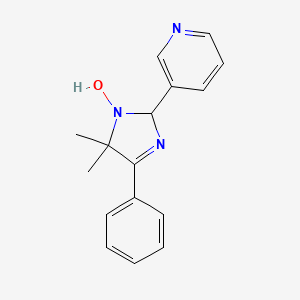

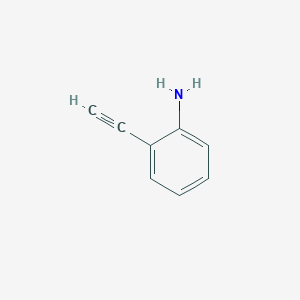
![1-(3-Chlorophenyl)-3-[2-(dimethylamino)-2-phenylethyl]thiourea](/img/structure/B1227620.png)

